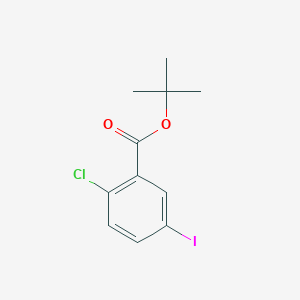

tert-butyl 2-chloro-5-iodobenzoate

Description

tert-Butyl 2-chloro-5-iodobenzoate is a halogenated benzoate ester featuring a tert-butyl ester group, a chlorine substituent at the ortho position (C2), and an iodine atom at the para position (C5) on the aromatic ring. This compound is primarily utilized as an intermediate in pharmaceutical and organic synthesis due to its unique electronic and steric properties. The chlorine substituent contributes to electronic modulation of the aromatic ring, directing further functionalization reactions.

Properties

IUPAC Name |

tert-butyl 2-chloro-5-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClIO2/c1-11(2,3)15-10(14)8-6-7(13)4-5-9(8)12/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBIBSWADCUEALY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC(=C1)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878207-31-9 | |

| Record name | tert-butyl 2-chloro-5-iodobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-chloro-5-iodobenzoate typically involves the esterification of 2-chloro-5-iodobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

Esterification Reaction:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Industrial methods may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-chloro-5-iodobenzoate can undergo various chemical reactions, including:

-

Substitution Reactions:

Reagents: Nucleophiles (e.g., amines, thiols)

Conditions: Mild to moderate temperatures, solvents like dichloromethane or ethanol

Products: Substituted benzoates

-

Coupling Reactions:

Reagents: Organometallic reagents (e.g., Grignard reagents, organolithium compounds)

Conditions: Catalysts such as palladium or nickel, inert atmosphere

Products: Coupled products with new carbon-carbon bonds

-

Reduction Reactions:

Reagents: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride)

Conditions: Anhydrous conditions, solvents like tetrahydrofuran or ether

Products: Reduced benzoates

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Coupling: Suzuki-Miyaura coupling reactions can be performed using boronic acids and palladium catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while coupling with a Grignard reagent would form a new carbon-carbon bond.

Scientific Research Applications

Chemistry: tert-Butyl 2-chloro-5-iodobenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It is valuable in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of halogenated benzoates on biological systems. It may serve as a model compound for investigating the interactions of halogenated aromatic compounds with enzymes and receptors.

Medicine: this compound has potential applications in medicinal chemistry as a building block for the synthesis of bioactive molecules. It can be used to develop new drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new catalysts and reagents for chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-chloro-5-iodobenzoate depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, and nucleic acids. The presence of halogen atoms (chlorine and iodine) can enhance its binding affinity and specificity for certain targets.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.

Receptors: It can interact with cell surface or intracellular receptors, modulating their activity and downstream signaling pathways.

Nucleic Acids: this compound may bind to DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

tert-Butyl 2-Bromo-5-Fluorobenzoate

- Substituents : Bromine (C2), fluorine (C5).

- Key Differences :

- Reactivity : Bromine’s moderate electronegativity and polarizability make it less reactive in cross-couplings compared to iodine. Fluorine’s strong electronegativity reduces electron density at C5, limiting nucleophilic substitution.

- Stability : Fluorine’s small size and strong C-F bond enhance thermal stability compared to iodine.

- Applications : More suited for electrophilic aromatic substitution than coupling reactions .

Methyl 2-Amino-5-Bromo-4-Methoxybenzoate

- Substituents: Amino (C2), bromine (C5), methoxy (C4).

- Key Differences: Electronic Effects: The amino and methoxy groups are electron-donating, increasing ring electron density and directing electrophiles to meta/para positions. This contrasts with the electron-withdrawing halogens in the target compound. Reactivity: The amino group facilitates diazotization or amide formation, whereas the target compound’s halogens favor coupling or substitution reactions .

Functional Group Variations

2-Bromo-4-Nitrobenzonitrile

- Substituents : Bromine (C2), nitro (C4), nitrile (C1).

- Key Differences: Electron Effects: The nitro group strongly deactivates the ring, making it resistant to electrophilic attack. Applications: Primarily used in substitution-resistant scaffolds, unlike the target compound’s utility in coupling reactions .

Physicochemical and Reactivity Trends

Table 1: Comparative Analysis of Halogenated Benzoates

| Compound | Molecular Weight (g/mol) | Halogen Substituents | Key Reactivity | Stability Notes |

|---|---|---|---|---|

| This compound | ~352.5 | Cl (C2), I (C5) | Suzuki coupling, nucleophilic substitution | Moderate thermal stability; light-sensitive |

| tert-Butyl 2-bromo-5-fluorobenzoate | ~285.1 | Br (C2), F (C5) | Electrophilic substitution | High thermal stability |

| Methyl 2-amino-5-bromo-4-methoxybenzoate | ~304.1 | Br (C5), NH₂ (C2) | Diazotization, amide formation | Prone to oxidation |

Key Observations:

- Iodine vs. Bromine : Iodine’s larger atomic radius and weaker C-I bond enhance its utility in cross-couplings but reduce stability under UV light .

- tert-Butyl Group: Consistently improves solubility in nonpolar solvents and resistance to ester hydrolysis across analogs.

- Electronic Modulation : Electron-withdrawing halogens (Cl, I) deactivate the ring, while electron-donating groups (NH₂, OMe) activate it for electrophilic reactions.

Biological Activity

Tert-butyl 2-chloro-5-iodobenzoate is an organic compound notable for its unique structural features, including a tert-butyl group, a chlorine atom, and an iodine atom attached to a benzene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can modulate receptor activities on cell surfaces, influencing downstream signaling pathways. The halogen substituents enhance interactions with biomolecules, which is crucial for the development of therapeutic agents.

Biological Activity Data

Recent studies have explored the biological activities of this compound, focusing on its effects on various cell lines and potential therapeutic applications.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 15.7 | Inhibition of cell proliferation |

| DLD1 (Colon Cancer) | 12.3 | Induction of apoptosis |

| PANC1 (Pancreatic) | 10.5 | Modulation of signaling pathways |

These findings indicate that this compound exhibits significant anticancer properties across multiple cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

Case Studies

-

Study on Lung Cancer Cells (A549) :

A study assessed the effects of this compound on A549 lung cancer cells using an MTS assay. The compound demonstrated a dose-dependent inhibition of cell viability, with an IC50 value of 15.7 µM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways . -

Colon Cancer Cell Line (DLD1) :

In another investigation, DLD1 colon cancer cells were treated with varying concentrations of this compound. The results showed an IC50 value of 12.3 µM, indicating effective inhibition of cell growth and induction of apoptotic markers such as Annexin V positivity and increased caspase activity . -

Pancreatic Cancer Cell Line (PANC1) :

Research involving PANC1 cells indicated that this compound modulated key signaling pathways associated with cell survival and proliferation. The observed IC50 was 10.5 µM, highlighting its potential for therapeutic application in pancreatic cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.